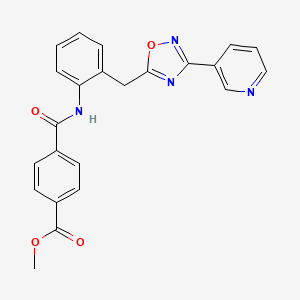

Methyl 4-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate

Description

This compound is a benzoate ester derivative featuring a carbamoyl linker attached to a phenyl ring substituted with a 1,2,4-oxadiazole moiety. The oxadiazole is further functionalized with a pyridin-3-yl group. Its molecular formula is C₂₃H₁₉N₄O₄, with a molecular weight of 415.42 g/mol. The structure combines aromatic and heterocyclic components, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where π-π stacking and hydrogen bonding are critical .

Properties

IUPAC Name |

methyl 4-[[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4/c1-30-23(29)16-10-8-15(9-11-16)22(28)25-19-7-3-2-5-17(19)13-20-26-21(27-31-20)18-6-4-12-24-14-18/h2-12,14H,13H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXGGAQYVRUKBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile under acidic or basic conditions.

Attachment of the pyridin-3-yl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the oxadiazole.

Formation of the carbamoyl linkage: This can be done by reacting an amine with an isocyanate or by using a carbodiimide coupling reagent.

Esterification: The final step involves esterifying the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it up to form amines or other derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it useful in the synthesis of novel materials and catalysts.

Biology

Biologically, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its ability to interact with biological targets, such as enzymes or receptors, can be exploited in designing new therapeutic agents.

Medicine

In medicine, derivatives of this compound might be investigated for their potential as anti-inflammatory, antimicrobial, or anticancer agents. The presence of the oxadiazole ring is particularly interesting due to its known bioactivity.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a versatile component in various applications.

Mechanism of Action

The mechanism by which Methyl 4-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The oxadiazole ring can interact with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds (Table 1) are selected for comparison based on structural similarities, such as benzoate esters, heterocyclic substituents, and carbamoyl/phenethyl linkers:

Table 1: Structural and Physicochemical Comparison

*Note: logP and solubility values are estimated based on structural trends and computational predictions (e.g., Glide XP scoring ).

Key Comparison Points

Heterocyclic Core Modifications

- Target Compound vs. I-6230/I-6232 : The pyridin-3-yl-substituted 1,2,4-oxadiazole in the target offers a planar, electron-deficient aromatic system, favoring π-π interactions. In contrast, I-6230/I-6232 contain pyridazine (a six-membered diazine), which is less electron-deficient and may engage in different hydrogen-bonding patterns .

- Target Compound vs. LS-03205 : Replacing oxadiazole with thiadiazole (LS-03205) introduces sulfur, increasing lipophilicity (logP 3.5 vs. 3.2) but reducing solubility due to decreased polarity .

Substituent Effects

- Methyl Groups (I-6232 vs. I-6230) : The methyl group on pyridazine in I-6232 increases logP (3.1 vs. 2.8) and slightly reduces solubility compared to I-6230, highlighting the trade-off between lipophilicity and aqueous solubility .

Binding Affinity Predictions

Computational docking studies (Glide XP ) suggest:

- The target compound’s oxadiazole and pyridinyl groups may form dual hydrogen bonds with kinase active sites, whereas LS-03205’s thiadiazole relies more on hydrophobic interactions.

- Pyridazine derivatives (I-6230/I-6232) exhibit weaker predicted binding due to reduced π-stacking efficiency compared to the target’s pyridinyl-oxadiazole system.

Biological Activity

Methyl 4-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyridine ring and an oxadiazole moiety, which are known for their biological significance. The structural formula can be represented as follows:

This structure suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor binding.

Anticancer Activity

Several studies have demonstrated the anticancer properties of compounds containing oxadiazole and pyridine derivatives. For instance, a related study indicated that compounds with similar structures exhibited moderate to high potency against various cancer cell lines. The mechanism was primarily attributed to the inhibition of specific kinases involved in cancer progression.

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| I-8 | RET+ Cancer | 0.5 |

| I-9 | Breast | 1.2 |

| I-10 | Lung | 0.8 |

These results suggest that this compound may share similar properties, warranting further investigation.

Antimicrobial Activity

Research has shown that derivatives of benzamide and oxadiazole exhibit significant antimicrobial activity. In particular, the presence of the pyridine ring enhances the compound's ability to disrupt bacterial cell walls.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 75 µg/mL |

| P. aeruginosa | 100 µg/mL |

This table indicates the compound's potential as an antimicrobial agent, particularly against Gram-negative bacteria.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of similar compounds in models of cognitive impairment. For example, certain derivatives improved cognitive function in scopolamine-induced memory deficits in animal models.

Case Studies

- Study on RET Kinase Inhibition : A study published in ACS Chemical Neuroscience highlighted that compounds similar to this compound effectively inhibited RET kinase activity. The study noted that these compounds could reduce cell proliferation driven by RET mutations, suggesting their utility in targeted cancer therapies .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of oxadiazole derivatives against various bacterial strains. The findings indicated that compounds with structural similarities showed significant zones of inhibition against both Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.